N-[4-(benzyloxy)butyl]-N-propylamine
Description
N-[4-(Benzyloxy)butyl]-N-propylamine is a secondary amine characterized by a benzyloxy-substituted butyl chain and a propylamine moiety. Its molecular formula is C₁₄H₂₃NO (calculated molecular weight: 221.34 g/mol). The compound features a benzyl ether group (-OCH₂C₆H₅) attached to the fourth carbon of a butyl chain, with a propylamine (-CH₂CH₂CH₂NH-) linked to the terminal nitrogen.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-phenylmethoxy-N-propylbutan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-2-10-15-11-6-7-12-16-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 |
InChI Key |
CCSNZFXMLMZFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Replacing the benzyloxy group with dichlorophenoxy (as in 2045764) increases electronegativity and may enhance halogen bonding interactions .
- Chain Length and Rigidity : The butyl chain in the target compound provides greater flexibility compared to the rigid benzyl spacer in 1158342-79-0, which could influence molecular conformation and target binding .
- Amine Modifications : Cyclopentylamine (1002513-89-4) and cyclopropylamine (880812-09-9) introduce steric hindrance and conformational constraints, contrasting with the linear propylamine in the target compound .
Physicochemical Properties
While explicit data (e.g., logP, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Lipophilicity : The benzyloxy group enhances lipophilicity compared to methoxypropyl (2045764) or hydrochloride salt (1158342-79-0), which may improve membrane permeability .
- Polarity: The absence of polar groups (e.g., -Cl, -OCH₃) in the target compound likely reduces water solubility relative to dichlorophenoxy or methoxy analogs .
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